2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituent positions. The base structure is a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and one ketone group). The pyridazinone is substituted at position 3 with a 4-chlorophenyl group, while position 1 is linked to an acetamide moiety. The acetamide’s nitrogen atom is further substituted with a 1-methyl-1H-pyrazol-4-yl group.
The full IUPAC name is derived as follows:
- Pyridazinone core : 6-oxopyridazin-1(6H)-yl (indicating the ketone at position 6 and numbering starting from the nitrogen adjacent to the ketone).
- Substituents :
- At position 3: 4-chlorophenyl.
- At position 1: An acetamide group (-N-(1-methyl-1H-pyrazol-4-yl)acetamide).
Thus, the systematic name is 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide .
Table 1: Molecular Identification Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₇ClN₅O₂ | |
| Molecular weight | 394.83 g/mol | |
| CAS Registry Number | 1021056-47-2 |
Three-Dimensional Conformational Analysis
The three-dimensional conformation of this compound is influenced by steric and electronic interactions. X-ray crystallographic studies of analogous pyridazinone derivatives (e.g., compounds with 2-fluorophenyl or 4-chlorophenyl substituents) reveal that the pyridazinone ring adopts a nearly planar geometry, with slight puckering due to the ketone group at position 6. The 4-chlorophenyl group at position 3 lies perpendicular to the pyridazinone plane, minimizing steric clashes with the acetamide side chain.
The 1-methyl-1H-pyrazol-4-yl group attached to the acetamide nitrogen adopts a conformation where the pyrazole ring is tilted relative to the acetamide plane, likely stabilized by intramolecular hydrogen bonding between the pyrazole’s N-H and the acetamide’s carbonyl oxygen. This arrangement is consistent with findings for structurally related compounds, such as 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide , where similar torsional angles were observed.
Electronic Structure and Quantum Chemical Properties
Density Functional Theory (DFT) calculations on analogous pyridazinone-acetamide hybrids highlight key electronic features:
- The pyridazinone ring exhibits significant electron delocalization, with the highest occupied molecular orbital (HOMO) localized on the nitrogen atoms and the lowest unoccupied molecular orbital (LUMO) on the ketone group.
- The 4-chlorophenyl substituent introduces electron-withdrawing effects, reducing electron density at position 3 of the pyridazinone ring. This polarizes the molecule, enhancing its dipole moment (~5.2 D).
- The acetamide moiety contributes to the compound’s polarity, with partial charges of +0.32 e on the amide nitrogen and -0.45 e on the carbonyl oxygen.
Table 2: Calculated Quantum Chemical Parameters
| Parameter | Value (DFT/B3LYP/6-31G*) | Significance |
|---|---|---|
| HOMO-LUMO gap | 4.1 eV | Indicates chemical stability |
| Dipole moment | 5.2 D | Reflects molecular polarity |
| Partial charge (Cl) | -0.18 e | Electronegativity effects |
Hydrogen Bonding Network Topology
Hydrogen bonding plays a critical role in stabilizing the molecular conformation and intermolecular interactions. Key hydrogen bond donors and acceptors include:
- Pyridazinone carbonyl oxygen : Acts as a strong acceptor, forming interactions with adjacent amide N-H groups (bond length: ~1.9 Å).
- Acetamide N-H : Donates a hydrogen bond to the pyridazinone oxygen or solvent molecules (e.g., in crystalline phases).
- Pyrazole N-H : Engages in weak intramolecular interactions with the acetamide carbonyl (bond length: ~2.2 Å).
In crystalline forms, molecules pack into layers stabilized by these hydrogen bonds, with π-π stacking between chlorophenyl groups further reinforcing the lattice.
Tautomeric Forms and Resonance Stabilization
The pyridazinone core can exhibit keto-enol tautomerism , though the keto form predominates due to resonance stabilization. The enol form, which would feature a hydroxyl group at position 6, is less favorable by approximately 12 kcal/mol according to DFT calculations. Resonance structures delocalize the ketone’s lone pairs into the adjacent nitrogen, enhancing aromaticity and stability.
The 4-chlorophenyl group’s electron-withdrawing nature further stabilizes the keto tautomer by reducing electron density at position 3, disfavoring enolization. This tautomeric preference is consistent with spectroscopic data for related compounds, where no enol signals are observed in ^1H NMR spectra.
Properties
Molecular Formula |
C16H14ClN5O2 |
|---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-21-9-13(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
VZSHEJNOZGYZSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Synthesis
The pyridazinone scaffold is constructed via cyclocondensation of maleic anhydride derivatives with hydrazine hydrate. For example, 3-(4-chlorophenyl)-6-hydroxypyridazin-1(6H)-one is synthesized by reacting 4-chlorophenylmaleic anhydride with hydrazine in refluxing ethanol (78–82°C, 6 h), yielding 85–90% product. Alternative methods employ microwave-assisted cyclization to reduce reaction times to 30 minutes at 120°C.
Chlorination and Functionalization
The hydroxyl group at position 6 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h), achieving >95% conversion to 3-(4-chlorophenyl)-6-chloropyridazine . This intermediate is highly reactive, necessitating anhydrous conditions to prevent hydrolysis.
N-Acetylation with 1-Methyl-1H-Pyrazol-4-Amine
Coupling Reaction Optimization
The final acetylation step involves nucleophilic substitution between 3-(4-chlorophenyl)-6-chloropyridazine and 1-methyl-1H-pyrazol-4-amine. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dimethylacetamide (DMA) | Maximizes solubility |
| Base | Potassium carbonate | Neutralizes HCl byproduct |
| Temperature | 80–85°C | Balances rate vs. degradation |
| Reaction Time | 8–10 h | Ensures completion |
Under these conditions, yields reach 70–75%. Side products, such as bis-acylated derivatives, are minimized by maintaining a 1:1.2 molar ratio of pyridazine to amine.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (4:1). Key spectroscopic data:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, pyridazinone-H), 3.85 (s, 3H, N-CH₃).
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 140°C, 20 min) reduces the acetylation step duration by 75%, though yields remain comparable (68–72%). This method is advantageous for high-throughput screening but requires specialized equipment.
One-Pot Sequential Reactions
A patent-derived approach condenses the cyclization and acetylation steps using N,N-diisopropylethylamine (DIPEA) as a dual solvent/base. While this reduces purification steps, the yield drops to 60–65% due to competing side reactions.
Challenges and Mitigation Strategies
Hygroscopic Intermediates
The 6-chloropyridazine intermediate is moisture-sensitive. Storage under argon and the use of molecular sieves during reactions prevent hydrolysis.
Byproduct Formation
Over-acylation is mitigated by slow addition of the amine component and strict temperature control.
Industrial Scalability Considerations
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5–10 g | 1–2 kg |
| Solvent Recovery | 40–50% | 85–90% (distillation) |
| Cycle Time | 24 h | 48 h (including QC) |
Transitioning to continuous flow reactors could enhance scalability, though no published data exists for this specific compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyridazinone Derivatives
Table 1: Key Structural Variations and Properties
Key Observations:
- Electron-Withdrawing vs.
- Heterocyclic Modifications : Replacing the pyrazole with a thiazolylidene group () introduces sulfur, which may alter binding kinetics or metabolic stability .
- Molecular Weight Trends : The target compound (363.78 g/mol) is lighter than derivatives with bulkier substituents (e.g., 423.9 g/mol in ), suggesting better bioavailability .
Antipyrine/Pyridazinone Hybrids ()
Table 2: Antipyrine Hybrids with Pyridazinone Cores
Key Observations:
- Piperazinyl Linkers : Compounds 6b and 6f () incorporate piperazine spacers, which may improve solubility and modulate receptor affinity compared to the direct acetamide linkage in the target compound .
- Synthetic Yields : Lower yields (42–51% in ) for antipyrine hybrids suggest synthetic challenges compared to simpler acetamide derivatives .
Discussion of Structural-Activity Relationships (SAR)
- Chlorophenyl Substitution : The 4-chlorophenyl group (target compound, ) is a conserved feature in acetylcholinesterase inhibitors () and antipyrine hybrids, suggesting its role in target engagement .
- Acetamide Linkers : Short linkers (e.g., -CH₂- in the target compound) may favor rigidity and binding entropy compared to longer spacers (e.g., -CH₂CH₂- in ) .
- Heterocyclic Diversity : Pyrazole (target compound) vs. thiazole () or piperazine () substitutions influence electronic profiles and steric bulk, critical for optimizing pharmacokinetics .
Biological Activity
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 457.9 g/mol. The compound features a pyridazinone core linked to a chlorophenyl group and an acetamide moiety, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4 |
| Molecular Weight | 457.9 g/mol |
| CAS Number | 1219584-39-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Chlorophenyl Group : This step often utilizes nucleophilic aromatic substitution methods.
- Amide Bond Formation : The final coupling of the pyridazinone intermediate with a pyrazole derivative is facilitated using coupling reagents such as EDCI and DMAP.
Anti-inflammatory Properties
Research has indicated that compounds similar to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide exhibit significant anti-inflammatory activity. For instance, studies have demonstrated that related derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions such as Parkinson's disease .
Anticancer Activity
The compound's structural features make it a candidate for anticancer research. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, pyridazine derivatives have been reported to exhibit cytotoxic effects against various cancer types, indicating a promising avenue for further investigation.
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound class. Pyrazolone derivatives have been reported to possess antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell functions . The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Neuroinflammation Model : In vitro studies using LPS-stimulated microglia showed that derivatives similar to this compound significantly reduced the release of pro-inflammatory cytokines, supporting their potential use in treating neurodegenerative diseases .
- Cancer Cell Lines : In vivo studies demonstrated that pyrazolone derivatives could inhibit tumor growth in xenograft models, suggesting that this class of compounds may serve as effective anticancer agents.
- Antimicrobial Testing : Laboratory tests revealed that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including chlorination of aromatic amines (e.g., 4-methoxyaniline), acylation with chloroacetyl chloride, and coupling with pyridazinone intermediates. Reaction conditions (temperature, solvent choice, catalyst) are critical: ethanol or acetic acid solvents with hydrochloric acid catalysts are common for high yields . Purification via chromatography or recrystallization ensures purity (>95% by HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) monitors purity. Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Pyridazinone derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. In vitro assays (e.g., enzyme inhibition, cell viability) are used to screen for interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The 4-chlorophenyl group enhances binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural analogs with differing substituents. Meta-analyses comparing datasets and systematic SAR studies (e.g., substituting 4-chlorophenyl with fluorophenyl groups) can clarify structure-activity trends . Replicating experiments under standardized protocols (e.g., NIH/WHO guidelines) is critical .
Q. What computational strategies are recommended for optimizing synthesis pathways or predicting biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for reaction path analysis) and molecular docking (AutoDock, Schrödinger) predict transition states and target binding. Tools like ICReDD’s reaction design platform integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What experimental approaches are used to establish structure-activity relationships (SAR) for pyridazinone-acetamide derivatives?
- Methodological Answer : Systematic substitution of functional groups (e.g., replacing 1-methylpyrazole with morpholine) followed by in vitro/in vivo testing identifies pharmacophores. Free-Wilson or Hansch analyses quantify contributions of substituents to activity. 3D-QSAR (CoMFA/CoMSIA) models map electrostatic/hydrophobic interactions .
Q. How can researchers improve the pharmacokinetic profile of this compound for therapeutic use?
- Methodological Answer : Prodrug strategies (e.g., esterification of the acetamide group) enhance solubility. Metabolic stability assays (microsomal incubation) identify vulnerable sites (e.g., pyridazinone oxidation). Nanoformulations (liposomes, PLGA nanoparticles) improve bioavailability .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer : Non-linear regression (GraphPad Prism) calculates IC₅₀/EC₅₀ values. ANOVA with post-hoc tests (Tukey’s) compares multiple groups. Principal Component Analysis (PCA) reduces dimensionality in high-throughput screening datasets .
Q. How should researchers design experiments to assess off-target effects or toxicity?
- Methodological Answer : Panel-based profiling (e.g., Eurofins SafetyScreen44) identifies off-target interactions. Acute toxicity studies in rodents (OECD 423) determine LD₅₀. Genotoxicity is assessed via Ames test (bacterial reverse mutation) and micronucleus assay .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
